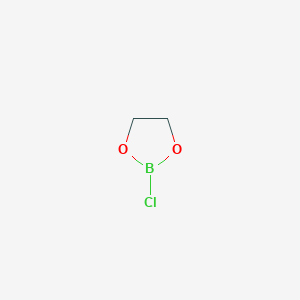
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone
Overview
Description
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound that features a benzofuran ring fused with a methoxynaphthalene moiety
Preparation Methods
The synthesis of 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxynaphthalene Moiety: This step often involves a Friedel-Crafts acylation reaction where the methoxynaphthalene is introduced to the benzofuran ring.
Final Assembly:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into simpler components.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. For example, it may inhibit or activate specific enzymes, altering metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-(4-Methoxynaphthalen-1-yl)benzofuran-3-yl)ethanone include:
1-(4-Methoxynaphthalen-2-yl)ethan-1-one: This compound has a similar methoxynaphthalene structure but differs in the position of the functional groups.
2-(4-Methoxynaphthalen-1-yl)ethan-1-amine: This compound features an amine group instead of the ethanone group.
1-(6-Methoxynaphthalen-2-yl)ethan-1-one: Another similar compound with slight variations in the naphthalene ring structure.
The uniqueness of this compound lies in its specific combination of the benzofuran and methoxynaphthalene moieties, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61639-28-9 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-[2-(4-methoxynaphthalen-1-yl)-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C21H16O3/c1-13(22)20-17-9-5-6-10-19(17)24-21(20)16-11-12-18(23-2)15-8-4-3-7-14(15)16/h3-12H,1-2H3 |
InChI Key |
QIPYOFUVCPNAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
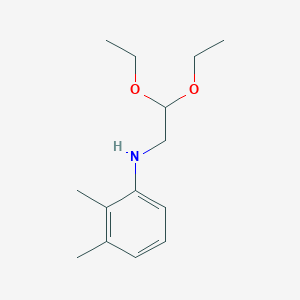
![2-[(2,3-dihydro-1H-inden-2-ylamino)carbonyl]benzoic acid](/img/structure/B8722401.png)
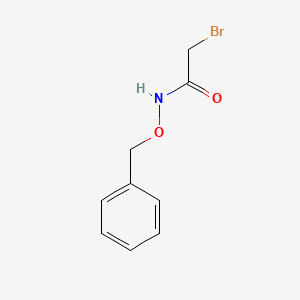
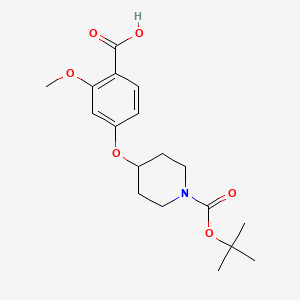
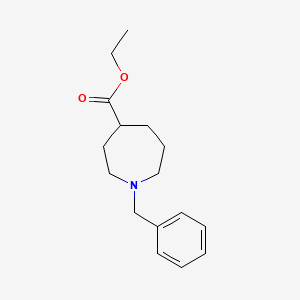
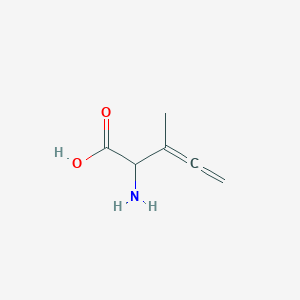
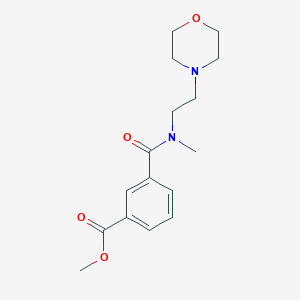
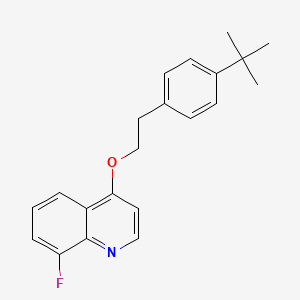
![ethyl 6-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8722436.png)
![tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate](/img/structure/B8722449.png)
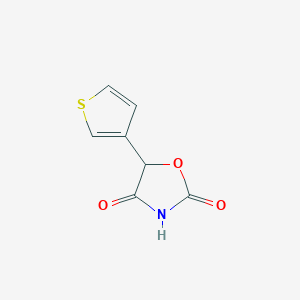
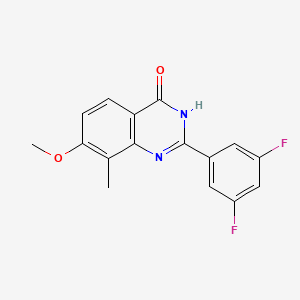
![4-acetyl-N-[4-(trifluoromethoxy)phenyl]benzene-1-sulfonamide](/img/structure/B8722482.png)
